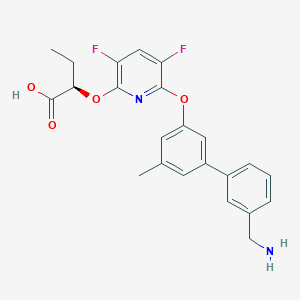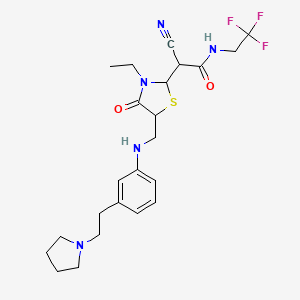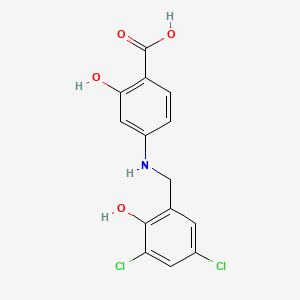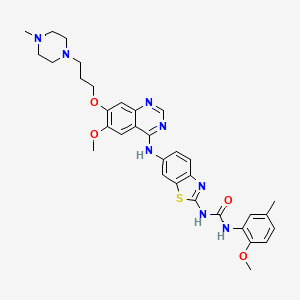
4SC-203
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SC 71710,也称为4SC-203,是一种由Reaction Biology Europe GmbH和4SC AG开发的小分子药物。它主要以其作为FMS相关酪氨酸激酶3(FLT3)和血管内皮生长因子受体(VEGFR)抑制剂的作用而闻名。 这种化合物已显示出在治疗急性髓系白血病和其他肿瘤方面的潜力 .
科学研究应用
SC 71710具有广泛的科学研究应用:
化学: 它被用作工具化合物,用于研究FLT3和VEGFR的抑制,这些是癌症研究中的重要靶点。
生物学: SC 71710用于研究FLT3和VEGFR在细胞信号通路中的作用及其对细胞增殖和存活的影响。
医学: 该化合物在临床前研究中显示出治疗急性髓系白血病和其他癌症的潜力。它也正在被探索用于其抗血管生成特性,这可以抑制肿瘤中血管的生长。
作用机制
SC 71710通过抑制FLT3和VEGFR的活性来发挥作用。FLT3是一种受体酪氨酸激酶,在造血细胞的增殖和存活中起着至关重要的作用。通过抑制FLT3,SC 71710可以诱导癌细胞凋亡(程序性细胞死亡)。VEGFR参与新血管的形成(血管生成)。 通过抑制VEGFR,SC 71710可以阻止为肿瘤提供营养的血管的生长,从而抑制肿瘤生长 .
生化分析
Biochemical Properties
4SC-203 plays a significant role in biochemical reactions by selectively inhibiting FLT3/STK1, FLT3 mutated forms, and VEGFRs . These interactions with enzymes and proteins are crucial for its function as a multikinase inhibitor .
Cellular Effects
This compound has been shown to have substantial effects on various types of cells and cellular processes. It has been used in trials studying the treatment of Acute Myeloid Leukemia . It influences cell function by inhibiting key enzymes and proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FLT3/STK1, FLT3 mutated forms, and VEGFRs . By inhibiting these enzymes and proteins, this compound exerts its effects at the molecular level, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
准备方法
SC 71710的合成路线和反应条件是专有的,并未在公开文献中详细披露。众所周知,该化合物是通过一系列涉及杂环结构形成的有机反应合成的。 工业生产方法通常涉及多步合成工艺,以确保最终产品的纯度和产率高 .
化学反应分析
SC 71710会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如过氧化氢或高锰酸钾。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。
取代: 这种反应涉及用另一种原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生SC 71710的还原衍生物 .
相似化合物的比较
SC 71710与其他FLT3和VEGFR抑制剂类似,例如:
索拉非尼: 一种多激酶抑制剂,靶向FLT3、VEGFR和其他激酶。它用于治疗肾细胞癌和肝细胞癌。
舒尼替尼: 另一种多激酶抑制剂,靶向FLT3、VEGFR和其他激酶。它用于治疗胃肠道间质瘤和肾细胞癌。
米哚妥林: 一种选择性FLT3抑制剂,用于治疗急性髓系白血病。
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFACRSJGNJHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895533-09-2 |
Source


|
| Record name | 4SC-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895533092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4SC-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4SC-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG3GJ6251 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary targets of 4SC-203 and what makes it a promising therapeutic agent?
A1: this compound is a multi-target kinase inhibitor. [, ] One of its key targets is NPM-ALK, a fusion protein with oncogenic tyrosine kinase activity found in anaplastic large-cell lymphoma (ALCL). [] The ability of this compound to target both BCR-ABL and NPM-ALK makes it a potentially valuable therapeutic option for cancers driven by these kinases. []
Q2: Has this compound been investigated in the context of acquired resistance to tyrosine kinase inhibitors?
A2: Yes, research has explored using this compound in sequential treatment strategies for managing resistance to tyrosine kinase inhibitors, specifically in the context of BCR-ABL-driven cancers. [] This is particularly relevant given the emergence of resistance to first-line tyrosine kinase inhibitors in clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
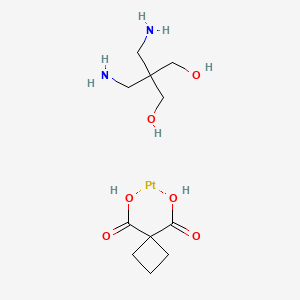
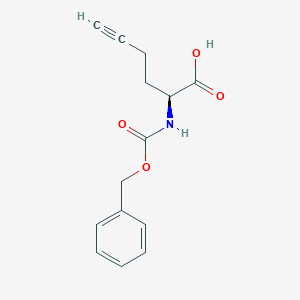
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
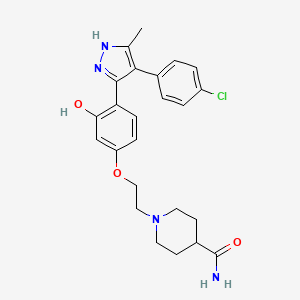
![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)

![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)
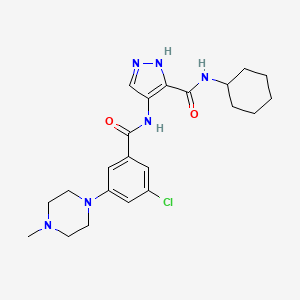
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)
